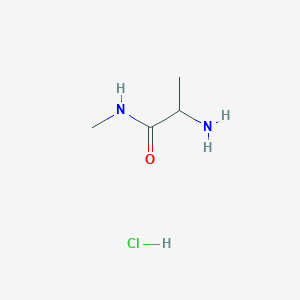

2-Amino-N-methylpropanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-methylpropanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O. It is a hydrochloride salt of an organic base, specifically an amine. This compound is commonly used in pharmaceuticals to improve the water solubility of drugs . It appears as a solid and is known for its applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methylpropanamide hydrochloride typically involves the reaction of 2-amino-N-methylpropanamide with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amide derivatives, while substitution reactions can produce a variety of substituted amides .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C4H11ClN2O

- Molecular Weight : 130.60 g/mol

- Appearance : White crystalline powder, soluble in water and ethanol.

Organic Synthesis

2-Amino-N-methylpropanamide hydrochloride is widely used as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the creation of pharmaceuticals and other chemical compounds.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Amides, carboxylic acids |

| Reduction | Primary amines |

| Substitution | Various substituted amides |

Biological Studies

The compound has been investigated for its potential biological activities, particularly its role in enzyme-catalyzed reactions. Research indicates that it may influence several biochemical pathways through its interactions with enzymes and receptors.

- Potential Activities :

- Antihistaminic properties

- Anticholinergic effects

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The compound is noted for its ability to enhance the solubility of drugs, which is crucial for improving bioavailability.

- Case Study : A study highlighted the compound's effectiveness in modulating specific receptor activities, suggesting its utility in developing new pharmacological agents .

Industrial Applications

Beyond academia, this compound is also being evaluated for industrial use, particularly as a corrosion inhibitor and in the production of specialty chemicals.

Case Study 1: Antihistaminic Activity

A research study demonstrated that derivatives of this compound exhibited significant antihistaminic activity in vitro. The findings suggest that modifications to the amine group can enhance this property, leading to potential therapeutic applications in allergy treatment .

Case Study 2: Enzyme Interaction

In another investigation, the compound was analyzed for its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2). Molecular docking simulations indicated strong binding affinity, suggesting that it could serve as a lead compound for developing inhibitors targeting this enzyme .

Mecanismo De Acción

The mechanism of action of 2-Amino-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-methylpropanamide hydrochloride: Similar in structure but with a different substitution pattern on the amine group.

3-Amino-3-imino-N-methylpropanamide hydrochloride: Another related compound with variations in the functional groups attached to the central carbon atom.

Uniqueness

2-Amino-N-methylpropanamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to improve the water solubility of drugs and its potential biological activities make it a valuable compound in scientific research and pharmaceutical development .

Actividad Biológica

2-Amino-N-methylpropanamide hydrochloride , also known as (S)-2-Amino-N-methylpropanamide hydrochloride, is a chiral amide compound with notable biological activity. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties, which include an amino group and a methyl group, enhancing its solubility and potential interactions with biological targets.

- Chemical Formula : C₄H₁₃ClN₂O

- CAS Number : 61275-22-7

- Molecular Weight : 134.62 g/mol

The compound exists as a hydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following are key mechanisms through which this compound exerts its effects:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their functionality.

- Receptor Modulation : It may interact with receptors to modify their signaling pathways, influencing various physiological responses.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- BCL6 Inhibitors : Research indicates that derivatives of this compound have been optimized to enhance their inhibitory effects on BCL6, a protein implicated in several cancers. The modifications included growing into solvated pockets within the protein structure, leading to improved binding affinities and cellular activities (IC50 values as low as 0.47 μM) .

- Stereoselective Synthesis : The chiral nature of this compound allows for stereoselective synthesis applications, which are crucial in developing pharmaceuticals that require specific enantiomeric forms for optimal efficacy .

Table 1: Summary of Biological Studies on this compound

Safety and Toxicology

While this compound shows promising biological activity, it is essential to consider its safety profile:

- Skin Irritation : Causes skin irritation upon contact (H315).

- Eye Irritation : Can lead to serious eye irritation (H319) .

Proper handling and safety precautions are necessary when working with this compound in laboratory settings.

Propiedades

IUPAC Name |

2-amino-N-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFDFLWTAIHRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.